molecular formula C19H19ClF3NO5 B155362 Haloxyfop-etotyl CAS No. 87237-48-7

Haloxyfop-etotyl

Cat. No. B155362
CAS RN: 87237-48-7
M. Wt: 433.8 g/mol
InChI Key: MIJLZGZLQLAQCM-UHFFFAOYSA-N
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Description

Haloxyfop-etotyl is an aromatic ether, an organochlorine compound, an organofluorine compound, a member of pyridines, and a carboxylic ester . It is functionally related to a 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid and a 2-ethoxyethanol .


Synthesis Analysis

A method for total haloxyfop analysis in infant formula and related ingredient matrices was developed and validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The sample preparation consisted of an alkaline hydrolysis with methanolic sodium hydroxide to release haloxyfop (parent acid) from its bound forms prior to the extraction with acetonitrile .


Molecular Structure Analysis

The parent substance, haloxyfop, is a chiral molecule. The variant haloxyfop-etotyl is isomeric but has unstated stereochemistry .


Chemical Reactions Analysis

The sample preparation for haloxyfop analysis consisted of an alkaline hydrolysis with methanolic sodium hydroxide to release haloxyfop (parent acid) from its bound forms prior to the extraction with acetonitrile .


Physical And Chemical Properties Analysis

Haloxyfop-etotyl is an aromatic ether, an organochlorine compound, an organofluorine compound, a member of pyridines, and a carboxylic ester .

Scientific Research Applications

Haloxyfop-etotyl: A Comprehensive Analysis of Scientific Research Applications

Agricultural Herbicide: Haloxyfop-etotyl is primarily used as an agricultural herbicide. It is effective in controlling a wide range of grassy weeds in broadleaf crops, which helps to reduce competition for resources and improve crop yields.

Environmental Fate: Research into the environmental fate of Haloxyfop-etotyl focuses on its behavior in soil, water, and air. Studies examine its degradation rate, which influences its persistence and potential impact on non-target organisms.

Eco-toxicity: Eco-toxicity studies assess the impact of Haloxyfop-etotyl on various ecosystems. This includes its effects on aquatic life, birds, beneficial insects, and other non-target species.

Human Health Issues: Investigations into human health issues related to Haloxyfop-etotyl cover its potential toxicity, exposure risks during application, and residue levels in food products.

Resistance Management: Research on resistance management addresses the development of weed resistance to Haloxyfop-etotyl. Strategies are developed to prevent or delay resistance, ensuring the herbicide’s continued effectiveness.

Formulation Development: Formulation development studies aim to improve the efficacy and safety of Haloxyfop-etotyl through innovative delivery systems and combination with other active ingredients.

Regulatory Approvals: Regulatory research involves the assessment of Haloxyfop-etotyl for approvals by various governmental bodies. This includes evaluating its safety profile and compliance with environmental regulations.

Integrated Pest Management (IPM): Haloxyfop-etotyl is also studied within the context of IPM programs. Its role in these programs is to provide a targeted approach to weed control while minimizing environmental impact and promoting sustainable agriculture practices.

Safety and Hazards

Haloxyfop-etotyl is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment .

Future Directions

The European Union (EU) has announced it intends to reduce the maximum residue limit (MRL) for haloxyfop . This means that canola treated with haloxyfop should not be delivered or received into the Australian grain handling system for canola segregations (grades) destined for export .

properties

IUPAC Name

2-ethoxyethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3NO5/c1-3-26-8-9-27-18(25)12(2)28-14-4-6-15(7-5-14)29-17-16(20)10-13(11-24-17)19(21,22)23/h4-7,10-12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJLZGZLQLAQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058492
Record name Haloxyfop-etotyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haloxyfop-etotyl

CAS RN

87237-48-7
Record name Haloxyfop-ethoxyethyl
Source CAS Common Chemistry
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Record name Haloxyfop-etotyl [BSI:ISO]
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Record name Haloxyfop-etotyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxyethyl 2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Haloxyfop-(2-ethoxyethyl)
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Record name HALOXYFOP-ETOTYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical methods are commonly employed for the detection and quantification of Haloxyfop-etotyl in various matrices?

A: Several analytical techniques have been developed for Haloxyfop-etotyl analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method, often employed after a pre-concentration step like micro-solid-phase extraction (μ-SPE) []. Liquid chromatography tandem mass spectrometry (LC-MS/MS) is another sensitive and selective technique, often utilizing dispersive solid-phase extraction (d-SPE) for sample cleanup []. These methods offer high sensitivity and accuracy for quantifying Haloxyfop-etotyl residues in complex matrices like agricultural products and environmental samples.

Q2: Can you describe the extraction and cleanup procedures commonly used for isolating Haloxyfop-etotyl from environmental samples prior to analysis?

A: For water samples, immersed solvent microextraction (SME) using toluene has proven effective for extracting aryloxyphenoxypropionate herbicides, including Haloxyfop-etotyl []. This technique involves suspending a microdrop of solvent in the aqueous sample, allowing the analyte to partition into the solvent. For other environmental matrices, like soil or sediment, solid-phase extraction (SPE) with various sorbents is commonly employed. A study utilized a novel resorcinol-formaldehyde xerogel as a μ-SPE sorbent for pre-concentrating Haloxyfop-etotyl from aquatic samples before GC-MS analysis [].

Q3: What are the reported limits of detection and quantification for Haloxyfop-etotyl using the analytical methods discussed?

A: The sensitivity of the analytical methods varies depending on the specific technique and sample preparation. For instance, LC-MS/MS coupled with d-SPE achieved a limit of detection (LOD) of 0.5 μg/kg and a limit of quantification (LOQ) of 2 μg/kg for Haloxyfop-etotyl in agricultural products []. GC-MS analysis, after μ-SPE with resorcinol-formaldehyde xerogel, yielded LODs ranging from 0.05 to 0.20 μg/L for the analysis of Haloxyfop-etotyl in water samples []. These findings demonstrate the capability of these methods to detect and quantify Haloxyfop-etotyl at trace levels relevant for environmental monitoring and food safety assessment.

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